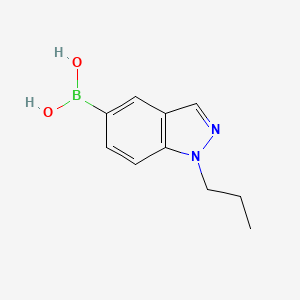

(1-Propyl-1H-indazol-5-yl)boronic acid

Description

(1-Propyl-1H-indazol-5-yl)boronic acid is a boron-containing heterocyclic compound characterized by an indazole core substituted with a propyl group at the 1-position and a boronic acid moiety at the 5-position. The compound is synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging the versatility of boronic acids in forming carbon-carbon bonds . Its applications span medicinal chemistry, particularly in the design of enzyme inhibitors and sensors, owing to the boronic acid group's capacity to interact with biological targets such as glycoproteins and proteasomes .

Properties

IUPAC Name |

(1-propylindazol-5-yl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BN2O2/c1-2-5-13-10-4-3-9(11(14)15)6-8(10)7-12-13/h3-4,6-7,14-15H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRBLUHAVRKXEAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)N(N=C2)CCC)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The boronic acid group can then be introduced via a palladium-catalyzed borylation reaction using bis(pinacolato)diboron as the boron source .

Industrial Production Methods

Industrial production of (1-Propyl-1H-indazol-5-yl)boronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for achieving high yields and purity in industrial settings .

Chemical Reactions Analysis

Types of Reactions

(1-Propyl-1H-indazol-5-yl)boronic acid can undergo various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or boronate.

Reduction: The nitro group in the precursor can be reduced to form the corresponding amine.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

Substitution: Palladium catalysts (e.g., Pd(PPh3)4) with bases such as potassium carbonate in an organic solvent like tetrahydrofuran (THF).

Major Products Formed

Oxidation: Boronic esters or boronates.

Reduction: Amino derivatives.

Substitution: Biaryl or vinyl derivatives.

Scientific Research Applications

Synthetic Methodologies

Suzuki-Miyaura Cross-Coupling Reaction

One of the primary applications of (1-propyl-1H-indazol-5-yl)boronic acid is in the Suzuki-Miyaura cross-coupling reaction, a widely utilized method for forming carbon-carbon bonds. This reaction involves the coupling of boronic acids with organic halides in the presence of a palladium catalyst. The versatility of this method allows for the synthesis of various biaryl compounds, which are significant in pharmaceuticals and materials science.

Case Study: Synthesis of Biaryl Compounds

A study demonstrated the successful application of this compound in synthesizing substituted indazoles through Suzuki coupling with different aryl halides. The reactions were optimized for various conditions, yielding high purity and good yields of the desired products .

| Substrate | Yield (%) | Conditions |

|---|---|---|

| Aryl Halide 1 | 85 | Pd(OAc)2, K2CO3, DMF |

| Aryl Halide 2 | 90 | Pd(PPh3)4, NaOH, H2O |

Sensor Development

Boronic Acid Sensors

Boronic acids, including this compound, are known for their ability to selectively bind diols and sugars. This property is exploited in developing sensors for detecting carbohydrates and other biomolecules.

Application: Detection of Glucose

A notable application is the development of glucose sensors using boronic acid derivatives. The interaction between this compound and glucose leads to changes in fluorescence or conductivity, enabling sensitive detection methods. Research has shown that these sensors can achieve detection limits in the micromolar range, making them suitable for biomedical applications .

Therapeutic Potential

Anticancer Activity

Recent studies have indicated that compounds containing indazole moieties exhibit promising anticancer properties. The incorporation of this compound into drug design has been explored as a means to enhance the efficacy of anticancer agents.

Case Study: Indazole Derivatives as Anticancer Agents

Research has focused on synthesizing indazole-based compounds that demonstrate selective cytotoxicity against cancer cell lines. The mechanism often involves the inhibition of specific kinases or other proteins implicated in cancer progression. Preliminary results suggest that this compound derivatives can inhibit tumor growth in vitro and in vivo models .

Mechanism of Action

The mechanism of action of (1-Propyl-1H-indazol-5-yl)boronic acid involves its ability to form reversible covalent bonds with biomolecules, particularly enzymes. The boronic acid group can interact with hydroxyl groups in the active site of enzymes, leading to inhibition of enzyme activity. This interaction is crucial for its potential therapeutic applications, such as enzyme inhibition in cancer cells .

Comparison with Similar Compounds

(1-Ethyl-1H-indazol-5-yl)boronic Acid

- Structure : Ethyl group at the 1-position instead of propyl.

- Limited pharmacokinetic data are available, but ethyl derivatives generally exhibit faster clearance rates than longer-chain analogs .

(1-Butyl-1H-benzo[d]imidazol-5-yl)boronic Acid

- Structure : Butyl group and benzimidazole core (vs. indazole).

- The butyl chain increases lipophilicity, which may improve tissue penetration but could also elevate toxicity risks .

(5-Methyl-1H-indazol-6-yl)boronic Acid

- Structure : Methyl substituent at the 5-position instead of boronic acid.

- Impact: Lacks the boronic acid’s diol-binding capability, shifting its mechanism from covalent inhibition to non-covalent interactions. This reduces utility in glycan recognition but may improve stability in aqueous environments .

Physicochemical Properties

pKa and Binding Affinity

- (1-Propyl-1H-indazol-5-yl)boronic Acid : Predicted pKa ~8–9 (based on aryl boronic acid trends), aligning with physiological pH for optimal diol binding .

- 4-Methoxybenzeneboronic Acid : Lower pKa (~7.5) due to electron-donating methoxy group, enhancing binding at neutral pH but reducing selectivity .

- Peptide Boronic Acids: Higher pKa (~9–10) limits efficacy under physiological conditions unless prodrug strategies (e.g., diethanolamine conjugation) are employed .

Solubility and Stability

- This compound : Moderate aqueous solubility due to the polar boronic acid group, but prone to boroxine formation (anhydride) under dehydration, reducing bioavailability .

- Urea-Containing Boronic Acids : Improved solubility and stability via urea scaffolds, mitigating peptide bond hydrolysis—a common issue in peptide boronic acids like bortezomib .

Enzyme Inhibition

- Bortezomib (Peptide Boronic Acid) : IC50 ~0.6 nM for proteasome inhibition but suffers from rapid inactivation due to peptide bond lability .

- Urea-Modified Boronic Acids : IC50 as low as 0.0002 nM in cell-based assays, demonstrating enhanced potency and stability over traditional peptide boronic acids .

Pharmacokinetic Profiles

- Ethyl and Propyl Indazolyl Derivatives : Ethyl analogs exhibit faster renal clearance, while propyl derivatives may have prolonged half-lives due to increased lipophilicity .

- Prodrug Strategies: Diethanolamine conjugation (e.g., compound 18 in ) improves oral bioavailability by masking the boronic acid until systemic activation .

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound | Alkyl Chain | Core Structure | pKa | Solubility (mg/mL) | Key Application |

|---|---|---|---|---|---|

| This compound | Propyl | Indazole | ~8–9 | ~1.2 (predicted) | Enzyme inhibition, Glycan sensing |

| (1-Ethyl-1H-indazol-5-yl)boronic acid | Ethyl | Indazole | ~8–9 | ~1.5 | Preclinical protease R&D |

| (1-Butyl-1H-benzo[d]imidazol-5-yl)boronic acid | Butyl | Benzimidazole | ~8.5 | ~0.8 | Tissue-targeted delivery |

| Bortezomib | N/A | Peptide | ~9.5 | ~0.3 | Proteasome inhibition |

Biological Activity

(1-Propyl-1H-indazol-5-yl)boronic acid, with the molecular formula C10H13BN2O2, is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features an indazole ring substituted with a propyl group and a boronic acid group, making it a versatile building block in organic synthesis and drug development.

The biological activity of this compound is largely attributed to its ability to participate in the Suzuki-Miyaura cross-coupling reaction , which allows for the formation of carbon-carbon bonds. This reaction is crucial in the synthesis of various biologically active compounds and pharmaceuticals . Additionally, boronic acids are known to form reversible covalent bonds with biomolecules, which may contribute to their therapeutic effects.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer potential. It has been studied for its ability to inhibit specific kinases involved in cancer progression. For instance, compounds derived from this boronic acid have shown inhibitory activity against various kinases, which are critical targets in cancer therapy .

Enzyme Inhibition

The compound has demonstrated enzyme inhibition capabilities, which are essential for its biological activity. Notably, it has been associated with:

- Antioxidant Activity : Compounds related to boronic acids have shown promising antioxidant properties, which may help mitigate oxidative stress in cells .

- Enzyme Inhibition : It has been evaluated for its potential to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, both of which are relevant in neurodegenerative diseases .

Synthesis and Evaluation

A study explored the synthesis of various indazole derivatives using this compound as a precursor. The results highlighted its effectiveness in forming new compounds with enhanced biological activities .

Another research effort focused on evaluating the compound's cytotoxic effects against cancer cell lines. The findings suggested that this compound derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index .

Comparative Analysis

To provide context regarding the biological activity of this compound, a comparison with similar compounds can be insightful:

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Anticancer, Enzyme Inhibition | Suzuki-Miyaura coupling, Kinase inhibition |

| Indazole derivatives | Anticancer | Kinase inhibition |

| Indole derivatives | Antioxidant | Free radical scavenging |

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound indicates that it is stable at room temperature and should be stored under refrigeration (2–8°C). Its solubility and stability under physiological conditions make it a suitable candidate for further development into therapeutic agents.

Toxicological assessments reveal that while some derivatives exhibit cytotoxic effects against cancer cell lines, they show minimal toxicity towards healthy cells, highlighting their potential for selective targeting in cancer therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.